DSPE-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

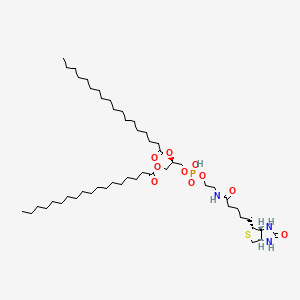

Properties

Molecular Formula |

C51H96N3O10PS |

|---|---|

Molecular Weight |

974.4 g/mol |

IUPAC Name |

[(2R)-3-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C51H96N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h44-46,50H,3-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/t44-,45-,46-,50-/m1/s1 |

InChI Key |

NVXRHCPWTBEHCJ-POOQKFSESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

DSPE-Biotin in Research: A Technical Guide to Targeted Drug Delivery and Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) has emerged as a critical component in the field of biomedical research, particularly in the development of targeted drug delivery systems. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the formulation of liposomes and other nanoparticles for therapeutic and diagnostic purposes. We will delve into the quantitative aspects of formulation, detailed experimental protocols, and the underlying biological pathways.

This compound is a phospholipid conjugate that combines the structural properties of DSPE with the targeting capabilities of biotin, often with a polyethylene glycol (PEG) spacer. The DSPE portion serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of nanoparticles such as liposomes. The PEG spacer provides a hydrophilic shield, which enhances the nanoparticle's stability and circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system. The terminal biotin moiety acts as a high-affinity ligand for streptavidin and avidin, as well as for biotin receptors that are often overexpressed on the surface of cancer cells. This specific interaction facilitates the targeted delivery of therapeutic agents to diseased tissues and cells.[1]

Core Applications of this compound

The primary application of this compound in research revolves around the surface functionalization of nanoparticles to achieve targeted delivery. This strategy is employed in various research areas, including:

-

Oncology: Targeting tumors that overexpress biotin receptors.

-

Gene Therapy: Delivering genetic material to specific cells.

-

Bioimaging: Attaching imaging agents to nanoparticles for targeted diagnostics.

-

Immunoassays: Developing sensitive detection methods.

The versatility of this compound lies in the exceptionally strong and specific interaction between biotin and streptavidin (or avidin), which is one of the strongest non-covalent bonds known in nature. This allows for a modular approach where biotinylated nanoparticles can be linked to streptavidin-conjugated antibodies, proteins, or other targeting ligands.

Data Presentation: Physicochemical Properties of this compound Containing Nanoparticles

The incorporation of this compound into nanoparticle formulations influences their physicochemical characteristics. The following tables summarize quantitative data from various studies, highlighting the impact of different formulations on particle size, zeta potential, and drug encapsulation efficiency.

| Liposome Formulation | Molar Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin-Quercetin Liposomes (DOX/QUE BPL) | Not Specified | 115.2 ± 3.4 | 0.15 ± 0.03 | -15.8 ± 1.2 | DOX: 92.3 ± 2.1, QUE: 85.6 ± 3.5 | [2] |

| Biotin-PEG-DSPE Liposomes for Curcumin Delivery | Lecithin:Cholesterol:Biotin-PEG-DSPE (Not Specified) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

| DSPE-PEG2000/Soluplus Nanoparticles | DSPE-PEG2000:Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | Not Applicable | [4] |

| Quercetin/Temozolomide DSPE-PEG2000 Liposomes (QUE/TMZ-NLs) | Not Specified | 135.4 ± 11.2 | 0.19 ± 0.03 | -19.5 ± 2.8 | QUE: 89.7 ± 4.5, TMZ: 78.2 ± 3.9 | [5] |

| pH-Sensitive PEGylated Liposomes (Lip2000-DOX) | Not Specified | ~140 | < 0.2 | Near Neutral | > 90 | |

| R8-modified Liposome (R8-Lip) | Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not Specified | Not Specified | Not Specified | Not Specified |

In Vitro Efficacy of this compound Targeted Nanoparticles

The targeting ability of this compound functionalized nanoparticles leads to enhanced cellular uptake and cytotoxicity in cancer cells that overexpress the biotin receptor.

| Cell Line | Nanoparticle Formulation | Drug | IC50 (µg/mL) | Fold Decrease vs. Free Drug | Reference |

| MCF-7/ADR | Biotinylated Nanoparticles (BNDQ) | Doxorubicin | 0.26 | 136 | |

| MCF-7 | Doxorubicin-loaded Micelle | Doxorubicin | 1.8 | (Increase vs. Free DOX) | |

| MDA-MB-231 | Doxorubicin-loaded Micelle | Doxorubicin | 0.9 | 1.53 | |

| U87MG | APTEDB-PEG2000/PEG1000 LS (Dox) | Doxorubicin | ~0.5 | Not Specified | |

| SCC-7 | APTEDB-PEG2000/PEG1000 LS (Dox) | Doxorubicin | ~0.8 | Not Specified |

| Cell Line | Nanoparticle Formulation | Incubation Time (h) | Cellular Uptake (Mean Fluorescence Intensity) | Fold Increase vs. Non-Targeted | Reference |

| 4T1 | Bio-Glu-Lip | Not Specified | Not Specified | 3.00 (vs. Lip) | |

| MCF-7 | Bio-Glu-Lip | Not Specified | Not Specified | 2.63 (vs. Lip) | |

| MCF-7/ADR | BNDQ | 8 | 230.45 ± 10.21 | ~2.08 (vs. MNDQ) |

In Vivo Performance of this compound Targeted Nanoparticles

Animal studies have demonstrated the enhanced therapeutic efficacy and favorable biodistribution of this compound functionalized nanoparticles.

| Animal Model | Nanoparticle Formulation | Therapeutic Effect | Biodistribution Highlights | Reference |

| MCF-7/ADR Mouse Xenograft | DOX/QUE BPL | Reduced tumor growth | Not Specified | |

| 4T1 Breast Tumor-bearing BALB/c | Lip-DOX (non-PEGylated) | 60.4% tumor growth inhibition | Not Specified | |

| Rat Glioma Model | QUE/TMZ-NLs | Enhanced potency in U87 and U87/TR cells | Significant accumulation in the brain, delayed clearance | |

| HT29 Tumor-bearing BALB/c Mice | PtIV-PW11-DSPE-PEG2000 NPs | Significant tumor volume reduction | Not Specified |

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

-

Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Biotin)

-

Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or Ammonium Sulfate 300 mM, pH 4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Weigh the desired amounts of lipids and dissolve them in the organic solvent in a round-bottom flask. A typical molar ratio could be Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-Biotin at 33:62:4.2:0.8.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask containing the lipid film.

-

Agitate the flask by rotating it in the water bath for 30-60 minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to ensure homogeneity.

-

-

Purification and Characterization:

-

Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.

-

Characterize the liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency of the drug using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).

-

In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled liposomes.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, 4T1)

-

Cell culture medium and supplements

-

Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

-

Control (non-biotinylated) liposomes

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight.

-

-

Liposome Incubation:

-

Prepare different concentrations of the fluorescently labeled biotinylated and non-biotinylated liposomes in cell culture medium.

-

Remove the old medium from the cells and wash with PBS.

-

Add the liposome-containing medium to the cells and incubate for various time points (e.g., 1, 4, 8 hours) at 37°C.

-

-

Cell Harvesting and Staining:

-

After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

-

Detach the cells using Trypsin-EDTA.

-

Centrifuge the cells and resuspend them in cold PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the cells, which corresponds to the amount of internalized liposomes.

-

Compare the MFI of cells treated with biotinylated liposomes to those treated with non-biotinylated liposomes to determine the extent of targeted uptake.

-

Visualizations: Pathways and Workflows

Receptor-Mediated Endocytosis of Biotinylated Nanoparticles

The targeted uptake of this compound functionalized nanoparticles into cells overexpressing the biotin receptor is primarily mediated by receptor-mediated endocytosis. This process involves the specific binding of the biotin ligand to its receptor on the cell surface, followed by the internalization of the nanoparticle within a vesicle.

Caption: Receptor-mediated endocytosis of a biotinylated nanoparticle.

Experimental Workflow for Evaluating Targeted Liposomes

The following diagram illustrates a typical workflow for the preparation, characterization, and evaluation of this compound functionalized liposomes for targeted drug delivery.

Caption: Experimental workflow for targeted liposome development.

Conclusion

This compound is an indispensable tool in modern nanomedicine research, enabling the development of sophisticated drug delivery systems with enhanced specificity and efficacy. The ability to functionalize the surface of nanoparticles with biotin provides a robust and versatile platform for targeting a wide range of diseases, most notably cancer. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Future research will likely focus on the development of novel this compound analogues with improved properties and the exploration of new therapeutic applications for these targeted nanocarriers.

References

- 1. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 2. caymanchem.com [caymanchem.com]

- 3. vibgyorpublishers.org [vibgyorpublishers.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

DSPE-Biotin: A Technical Guide to Structure, Properties, and Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-Biotin (DSPE-Biotin), a critical component in the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and its pivotal role in creating targeted nanoparticles such as liposomes and micelles. Furthermore, it outlines key experimental protocols for the preparation and characterization of this compound-containing nanocarriers.

Core Structure and Properties of this compound

This compound is a phospholipid conjugate that is frequently utilized with a polyethylene glycol (PEG) linker, forming DSPE-PEG-Biotin. This modification enhances the molecule's utility in drug delivery by improving biocompatibility and circulation time. The fundamental structure consists of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic anchor of the molecule. The two stearoyl acyl chains (18-carbon saturated fatty acids) allow for stable integration into the lipid bilayer of liposomes or the hydrophobic core of micelles.

-

Polyethylene Glycol (PEG) Linker: A hydrophilic polymer chain that acts as a spacer. The PEG linker provides a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system and thereby prolonging circulation half-life.[1] The length of the PEG chain can be varied, with a molecular weight of 2000 Da (PEG2000) being common.

-

Biotin: A vitamin that serves as the targeting moiety. Biotin exhibits an exceptionally high and specific affinity for avidin and streptavidin, enabling the targeted delivery of drug-loaded nanoparticles to cells or tissues that have been pre-targeted with an avidin or streptavidin-conjugated antibody or other ligands.[2][3]

The amphiphilic nature of DSPE-PEG-Biotin, with its hydrophobic DSPE tail and hydrophilic PEG-Biotin head, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into liposomal structures.[4]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of DSPE-PEG(2000)-Biotin, a commonly used variant.

| Property | Value | References |

| Average Molecular Weight | ~3016.78 g/mol | [5] |

| Purity | >99% (as determined by TLC) | |

| Critical Micelle Concentration (CMC) | Approximately 1 x 10⁻⁶ M | |

| Solubility | Soluble in chloroform, methylene chloride, DMF, and DMSO. Enhanced solubility in alcohols. | |

| Storage Temperature | -20°C |

Applications in Targeted Drug Delivery

The primary application of DSPE-PEG-Biotin lies in the formulation of targeted nanocarriers for therapeutic agents. By incorporating DSPE-PEG-Biotin into liposomes or micelles, these drug delivery systems can be directed to specific sites within the body.

The targeting strategy relies on the high-affinity interaction between biotin and avidin/streptavidin. This can be implemented in a two-step approach:

-

A targeting ligand (e.g., an antibody specific to a tumor antigen) conjugated to streptavidin is administered first and allowed to accumulate at the target site.

-

Subsequently, drug-loaded liposomes or micelles decorated with DSPE-PEG-Biotin are administered. These nanoparticles then bind to the streptavidin at the target site, leading to localized drug release.

This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-PEG-Biotin-containing liposomes and micelles.

Preparation of DSPE-PEG-Biotin Liposomes via Lipid Film Hydration

This is a common method for preparing liposomes.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug to be encapsulated (optional)

Protocol:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Biotin).

-

If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

-

Characterization of DSPE-PEG-Biotin Liposomes/Micelles

1. Size and Size Distribution Analysis:

-

Technique: Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

-

Protocol:

-

Dilute the liposome or micelle suspension in the appropriate buffer to a suitable concentration.

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument and perform the measurement.

-

The instrument software will provide the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.

-

2. Zeta Potential Measurement:

-

Technique: Electrophoretic Light Scattering (ELS)

-

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the surface charge of the nanoparticles.

-

Protocol:

-

Dilute the sample in an appropriate low-ionic-strength buffer.

-

Inject the sample into the specific zeta potential cell.

-

Perform the measurement using the instrument's software. The zeta potential value provides an indication of the colloidal stability of the formulation.

-

3. Morphological Characterization:

-

Technique: Cryo-Transmission Electron Microscopy (Cryo-TEM)

-

Principle: Cryo-TEM involves flash-freezing a thin film of the sample suspension, preserving the nanoparticles in their native, hydrated state. The frozen sample is then imaged under a transmission electron microscope.

-

Protocol:

-

Apply a small volume of the nanoparticle suspension to a TEM grid.

-

Blot the grid to create a thin film.

-

Plunge-freeze the grid in a cryogen (e.g., liquid ethane).

-

Transfer the frozen grid to the TEM for imaging under cryogenic conditions.

-

Cryo-TEM images can reveal the size, shape, and lamellarity (for liposomes) of the nanoparticles.

-

Visualizing the Role of this compound in Targeted Drug Delivery

The following diagrams illustrate the structure of DSPE-PEG-Biotin and its application in a targeted drug delivery workflow.

Caption: Molecular components of DSPE-PEG-Biotin.

Caption: Workflow of DSPE-PEG-Biotin mediated targeted drug delivery.

References

DSPE-Biotin: An In-Depth Technical Guide to its Mechanism of Action in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin). It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of targeted drug delivery systems. This document delves into the fundamental principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Mechanism of Action: A Tripartite Functional Assembly

This compound is a heterobifunctional lipid conjugate that plays a pivotal role in the surface functionalization of liposomes and other lipid-based nanoparticles for targeted drug delivery. Its mechanism of action is rooted in the synergistic interplay of its three key components: the DSPE lipid anchor, the polyethylene glycol (PEG) spacer, and the biotin targeting moiety.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Anchor: The DSPE component is a saturated phospholipid that readily integrates into the lipid bilayer of liposomes and nanoparticles during their formulation.[1] Its long acyl chains provide a stable anchor within the membrane, ensuring the persistent surface display of the PEG-biotin conjugate. This integration is crucial for the overall stability and integrity of the drug delivery vehicle.

-

Polyethylene Glycol (PEG) Spacer: The PEG chain acts as a flexible, hydrophilic spacer arm that extends the biotin moiety away from the surface of the nanocarrier. This "stealth" characteristic imparted by the PEG layer serves two primary functions. Firstly, it reduces non-specific interactions with plasma proteins and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier in the bloodstream.[2] Secondly, the PEG spacer mitigates steric hindrance, allowing the terminal biotin to be more accessible for binding to its target.[3][4] The length of the PEG chain is a critical parameter that can influence both the stealth properties and the targeting efficiency.[5]

-

Biotin Targeting Moiety: Biotin (Vitamin H) serves as the targeting ligand. It exhibits an extraordinarily high binding affinity and specificity for the proteins avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd). By pre-targeting a tissue or cell type of interest with an avidin or streptavidin-conjugated molecule (e.g., an antibody), this compound functionalized liposomes can be directed to that specific site.

The overall mechanism, therefore, relies on a two-step or pre-targeting approach. First, an avidin/streptavidin-conjugated targeting molecule is administered and allowed to accumulate at the target site. Subsequently, the this compound liposomes are introduced, which then bind with high affinity to the localized avidin/streptavidin, leading to the targeted delivery of the encapsulated therapeutic payload.

Quantitative Data on the Avidin-Biotin Interaction

The efficacy of this compound-mediated targeting is fundamentally dependent on the robust and highly specific interaction between biotin and avidin/streptavidin. The following tables summarize key quantitative parameters of this interaction, as determined by various biophysical techniques.

Table 1: Binding Affinity and Kinetics of the Streptavidin-Biotin Interaction

| Parameter | Value | Technique | Reference |

| Dissociation Constant (Kd) | ~1 x 10-14 M | Surface Plasmon Resonance (SPR) | |

| Association Rate Constant (ka) | 3.5 x 106 M-1s-1 | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (kd) | 3.9 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |

Table 2: Thermodynamic Parameters of the Avidin-Biotin Interaction

| Parameter | Value | Technique | Reference |

| Enthalpy Change (ΔH) | -23.4 kcal/mol | Isothermal Titration Calorimetry (ITC) | |

| Entropy Change (ΔS) | Varies with temperature | Isothermal Titration Calorimetry (ITC) | |

| Gibbs Free Energy Change (ΔG) | Negative at physiological temperatures | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound functionalized liposomes and a general protocol for an in vivo biodistribution and targeting efficiency study.

Preparation and Characterization of this compound Liposomes

This protocol outlines the widely used thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes.

Materials:

-

Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

-

Cholesterol

-

DSPE-PEG(2000) (for stealth properties)

-

DSPE-PEG(2000)-Biotin

-

Chloroform and Methanol (solvent system)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (optional)

-

Fluorescent lipid dye (e.g., DiD) for tracking (optional)

Equipment:

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Spectrophotometer or fluorometer for drug encapsulation efficiency determination

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Biotin) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Biotin).

-

If encapsulating a lipophilic drug or a fluorescent dye, add it to the lipid mixture at this stage.

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).

-

Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to the same temperature as the evaporation step. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.

-

Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a heated extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove unencapsulated drug or dye by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the liposomes with a detergent). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug used) x 100%.

-

In Vivo Biodistribution and Targeting Efficiency Study

This protocol provides a general framework for assessing the in vivo performance of this compound liposomes in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice with C26 colon carcinoma xenografts)

-

Streptavidin-conjugated targeting antibody (specific to a tumor antigen)

-

DSPE-PEG-Biotin liposomes (labeled with a fluorescent dye or radionuclide)

-

Control (non-targeted) liposomes

-

Anesthesia

-

In vivo imaging system (e.g., IVIS for fluorescence imaging)

-

Tissue homogenization equipment

-

Fluorometer or gamma counter

Procedure:

-

Pre-targeting:

-

Administer the streptavidin-conjugated targeting antibody intravenously (i.v.) into the tumor-bearing mice.

-

Allow sufficient time for the antibody to clear from the circulation and accumulate at the tumor site (e.g., 12-24 hours).

-

-

Liposome Administration:

-

Inject the fluorescently or radiolabeled DSPE-PEG-Biotin liposomes intravenously into the pre-targeted mice.

-

A control group should receive non-targeted liposomes.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours), perform whole-body imaging of the mice using an appropriate in vivo imaging system to visualize the biodistribution of the liposomes.

-

-

Ex Vivo Biodistribution Analysis:

-

At the final time point, euthanize the mice.

-

Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.

-

Weigh each organ.

-

Homogenize the tissues.

-

Quantify the amount of the label (fluorescence or radioactivity) in the tissue homogenates.

-

Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Data Analysis:

-

Compare the tumor accumulation of the targeted liposomes to that of the non-targeted liposomes and to the accumulation in other organs.

-

Calculate the tumor-to-muscle ratio or other relevant targeting indices.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: this compound Mechanism of Action.

Caption: Liposome Preparation Workflow.

Caption: In Vivo Targeting Workflow.

Conclusion

This compound is a versatile and powerful tool for the development of targeted drug delivery systems. Its mechanism of action, based on the stable integration into lipid bilayers, the stealth properties of the PEG spacer, and the high-affinity biotin-avidin interaction, enables the precise delivery of therapeutic agents to specific sites within the body. A thorough understanding of the principles outlined in this guide, including the quantitative aspects of binding and the detailed experimental procedures, is essential for the successful design and implementation of this compound-based nanomedicines. The provided protocols and visualizations serve as a practical resource for researchers aiming to harness the full potential of this technology in their drug development endeavors.

References

- 1. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 2. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions [pubmed.ncbi.nlm.nih.gov]

The Core Principles of DSPE-Biotin Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles of DSPE-Biotin mediated biotinylation, a cornerstone technique in targeted drug delivery and various biotechnological applications. We will explore the molecular mechanics, quantitative parameters, and detailed experimental protocols associated with this powerful tool.

The Molecular Architecture and Mechanism of this compound

This compound is a heterobifunctional molecule meticulously designed for the surface modification of lipid-based nanocarriers such as liposomes and micelles.[1][2] Its structure comprises three key functional domains:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component serves as the hydrophobic anchor.[1] The two long, saturated stearoyl acyl chains readily intercalate into the lipid bilayer of a liposome or the hydrophobic core of a micelle, ensuring stable incorporation.[1][3]

-

Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic PEG spacer arm extends from the DSPE headgroup. This PEG linker plays a crucial dual role. Firstly, it provides a "stealth" characteristic to the nanocarrier, reducing non-specific protein binding and opsonization, which in turn prolongs circulation half-life in vivo. Secondly, it spatially presents the biotin moiety away from the nanocarrier surface, minimizing steric hindrance and maximizing its availability for binding.

-

Biotin: This water-soluble vitamin (Vitamin B7) is covalently attached to the distal end of the PEG linker. Biotin exhibits an extraordinarily high and specific binding affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis of the targeting mechanism.

The principle of biotinylation using this compound lies in its self-assembly into lipidic nanostructures during their formulation. When this compound is included in the lipid mixture for liposome preparation, its DSPE anchor integrates into the lipid bilayer, leaving the PEG-Biotin chain extending into the aqueous environment, thus "biotinylating" the surface of the liposome.

Quantitative Data Presentation

The efficacy of this compound in targeting applications is underpinned by quantifiable parameters. The following tables summarize key quantitative data for easy comparison.

| Parameter | Molecule 1 | Molecule 2 | Dissociation Constant (Kd) | Reference(s) |

| Binding Affinity | Biotin | Streptavidin | ≈ 10⁻¹⁴ M | |

| Binding Affinity | Biotin | Avidin | ≈ 10⁻¹⁵ M | |

| Binding Affinity | Biotinylated Liposome | Streptavidin-coated surface | Dependent on biotin density and accessibility |

| Parameter | Molar Ratio of this compound | Application | Key Findings | Reference(s) |

| Liposome Formulation | 0.1 mol% | In vivo targeting | Sufficient for binding to streptavidin in situ in tumors. | |

| Liposome Formulation | 1 mol% | In vitro cell targeting | Effective for targeting cells expressing a biotin-receptor fusion protein. | |

| Liposome Formulation | 2.5 mol% | In vitro serum stability | Used in formulations to assess behavior in serum. | |

| Liposome Formulation | 0.8 mol% | Cell penetrating peptide attachment | Used in combination with other PEGylated lipids for drug delivery. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research and development.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method followed by extrusion.

Materials:

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Chloroform

-

Hydration buffer (e.g., PBS pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform at the desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a defined size.

-

-

Purification and Characterization:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Quantification of Surface Biotin

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to qualitatively confirm the presence of biotin on the liposome surface.

Materials:

-

HABA solution

-

NeutrAvidin™ solution

-

Biotinylated liposome suspension

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a HABA-NeutrAvidin™ complex solution and measure its absorbance at 500 nm.

-

Add the biotinylated liposome suspension to the HABA-NeutrAvidin™ complex.

-

Biotin on the liposomes will displace HABA from the complex, leading to a decrease in absorbance at 500 nm.

-

The percentage reduction in absorbance can be correlated to the amount of accessible biotin.

In Vitro Cell Targeting Assay

This protocol outlines a general procedure to assess the targeting efficiency of biotinylated liposomes to cells expressing a streptavidin-fused receptor.

Materials:

-

Target cells (engineered to express a streptavidin-fusion protein on their surface)

-

Control cells (without streptavidin-fusion protein)

-

Fluorescently labeled biotinylated liposomes (e.g., containing a lipophilic dye like DiI or encapsulating a fluorescent marker)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed target and control cells in appropriate culture plates.

-

Incubate the cells with the fluorescently labeled biotinylated liposomes for a defined period (e.g., 1-4 hours) at 37°C.

-

Wash the cells thoroughly with PBS to remove unbound liposomes.

-

Analyze the cells using flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of liposome binding.

-

Alternatively, visualize the cells using fluorescence microscopy to observe liposome binding and internalization.

In Vivo Biodistribution Study

This protocol provides a general framework for evaluating the in vivo targeting of biotinylated liposomes in a pre-targeting approach.

Materials:

-

Animal model (e.g., tumor-bearing mice)

-

Streptavidin-conjugated targeting moiety (e.g., an antibody against a tumor-specific antigen)

-

Radiolabeled or fluorescently labeled biotinylated liposomes

-

Imaging system (e.g., IVIS for fluorescence imaging, or a gamma counter for radioactivity)

Procedure:

-

Pre-targeting: Inject the streptavidin-conjugated targeting moiety into the animal model and allow it to accumulate at the target site (e.g., tumor) and clear from circulation.

-

Liposome Administration: Inject the labeled biotinylated liposomes intravenously.

-

Biodistribution Analysis: At various time points post-injection, euthanize the animals and harvest major organs and the tumor.

-

Quantify the amount of label (fluorescence or radioactivity) in each organ and the tumor to determine the biodistribution profile and targeting efficiency.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

References

The Strategic Integration of DSPE-Biotin in Advanced Liposome Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Biotinyl(Polyethylene Glycol)] (DSPE-Biotin) in the formulation of targeted liposomal drug delivery systems. We delve into the core principles of its application, providing detailed experimental protocols, quantitative data analysis, and visual representations of key processes to empower researchers in the development of next-generation nanomedicines.

The Core Function of this compound in Liposomes

This compound is a heterobifunctional lipid conjugate that serves as a critical component for active targeting in liposome-based drug delivery. Its unique structure, comprising a DSPE phospholipid anchor, a polyethylene glycol (PEG) spacer, and a terminal biotin molecule, imparts multifaceted functionalities to the liposomal vesicle.

-

Lipid Bilayer Integration: The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a saturated phospholipid that readily and stably integrates into the lipid bilayer of the liposome during its formation.[1] This ensures the firm anchoring of the targeting moiety to the nanocarrier.

-

"Stealth" Characteristics: The PEG spacer provides a hydrophilic shield on the liposome surface. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the liposome in the bloodstream.[1][2] This extended circulation time increases the probability of the liposome reaching its target tissue.[3]

-

Targeted Delivery via Avidin-Biotin Interaction: The terminal biotin molecule is the cornerstone of the targeting mechanism. Biotin exhibits an exceptionally high and specific affinity for avidin and its analogue, streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), one of the strongest non-covalent interactions found in nature.[4] This robust interaction allows for a highly specific and stable linkage of the liposome to a pre-targeted site.

The most common targeting strategy involves a two-step or three-step pre-targeting approach. In a typical scenario, a monoclonal antibody or other targeting ligand conjugated to avidin or streptavidin is first administered. This targeting conjugate binds to the desired cell or tissue surface. Subsequently, the this compound-functionalized liposomes are introduced, which then bind with high affinity to the avidin/streptavidin at the target site, facilitating localized drug delivery.

Quantitative Impact of DSPE-PEG-Biotin on Liposome Properties

The incorporation of DSPE-PEG-Biotin can influence the physicochemical properties of liposomes. The following tables summarize the typical effects on particle size and zeta potential.

| Liposome Formulation | DSPE-PEG-Biotin (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Base Liposome | 0 | ~110-130 | < 0.2 | ~ -10 to -30 | |

| Biotinylated Liposome | 0.2 - 5 | ~115-150 | < 0.2 | ~ -10 to -15 |

Table 1: Effect of DSPE-PEG-Biotin on Liposome Size and Zeta Potential. The inclusion of DSPE-PEG-Biotin can lead to a slight increase in particle size and a less negative zeta potential due to the presence of the PEG chains on the surface.

| Formulation | Targeting Ligand | In Vitro Cell Uptake Enhancement (Fold Increase vs. Non-Targeted) | Cell Line | Reference |

| Doxorubicin Liposomes | Biotin (via DSPE-PEG) + Avidin-Antibody | 22-38 | SKOV-3 (Ovarian Cancer) | |

| Docetaxel Liposomes | Biotin (via DSPE-PEG) + Avidin-Transferrin | 3.6 | KB (Oral Cancer) | |

| Doxorubicin Liposomes | Biotin (via DSPE-PEG) + Avidin-Folate | 45 | FR+ Tumor Cells |

Table 2: Enhanced In Vitro Targeting Efficacy of Biotinylated Liposomes. This table illustrates the significant increase in cellular uptake of drug-loaded liposomes when a biotin-avidin targeting strategy is employed.

Experimental Protocols

Preparation of DSPE-PEG-Biotin Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Biotin using the thin-film hydration method followed by extrusion.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Chloroform and Methanol (HPLC grade)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum desiccator

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Biotin in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:DSPE-PEG-Biotin).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC). Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the pre-warmed (to the same temperature as the water bath) hydration buffer to the flask. Agitate the flask by gentle rotation to hydrate the lipid film. This process will form multilamellar vesicles (MLVs). For drug encapsulation, the therapeutic agent would be dissolved in the hydration buffer.

-

Sonication: To aid in the dispersion of the lipid film, the flask can be placed in a bath sonicator for 5-10 minutes.

-

Extrusion: Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Transfer the MLV suspension to the extruder. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.

-

Purification: To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

Characterization: Characterize the liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS).

Confirmation of Biotin Surface Exposure: Avidin-Biotin Binding Assay

This assay confirms the presence and accessibility of biotin on the surface of the formulated liposomes.

Materials:

-

Biotinylated liposome suspension

-

Streptavidin-coated magnetic beads or streptavidin-coated microplate

-

Fluorescently labeled lipid (e.g., Rhodamine-PE) incorporated into the liposomes

-

Phosphate Buffered Saline (PBS) pH 7.4

-

Magnetic separator (for beads) or microplate reader

-

Fluorometer

Procedure (using magnetic beads):

-

Liposome Preparation: Prepare fluorescently labeled biotinylated liposomes by including a small percentage (e.g., 0.5 mol%) of Rhodamine-PE in the initial lipid mixture.

-

Bead Preparation: Wash the streptavidin-coated magnetic beads with PBS according to the manufacturer's instructions.

-

Binding: Incubate a known concentration of the fluorescently labeled biotinylated liposomes with the streptavidin-coated magnetic beads for 30-60 minutes at room temperature with gentle agitation. As a negative control, incubate liposomes without DSPE-PEG-Biotin with the beads.

-

Separation: Place the incubation tube on a magnetic separator to pellet the magnetic beads. Carefully remove the supernatant containing unbound liposomes.

-

Washing: Wash the beads with PBS to remove any non-specifically bound liposomes. Repeat the separation and washing steps 2-3 times.

-

Quantification: Resuspend the washed beads in PBS. Measure the fluorescence intensity of the bead suspension using a fluorometer.

-

Analysis: A high fluorescence signal from the beads incubated with biotinylated liposomes, compared to the negative control, confirms the successful surface display of biotin and its ability to bind to streptavidin.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the targeted delivery pathway.

Caption: Experimental workflow for the preparation of DSPE-PEG-Biotin liposomes.

Caption: Pre-targeting strategy for this compound liposome drug delivery.

Conclusion

This compound is an indispensable tool in the development of targeted liposomal therapies. Its ability to anchor firmly within the lipid bilayer, provide stealth characteristics through its PEG linker, and facilitate highly specific targeting via the avidin-biotin interaction makes it a versatile and powerful component in advanced drug delivery systems. By understanding the quantitative effects of its incorporation and adhering to robust experimental protocols, researchers can effectively harness the potential of this compound to create more efficacious and targeted nanomedicines.

References

DSPE-Biotin for Nanoparticle Surface Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) is a heterobifunctional lipid derivative that has become an indispensable tool in the field of nanomedicine and targeted drug delivery.[1] Its unique structure, featuring a phospholipid anchor (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a biotin ligand, enables the seamless surface modification of nanoparticles.[1][2] This modification imparts "stealth" characteristics to nanoparticles, prolonging their circulation time, and provides a versatile handle for the attachment of targeting moieties via the high-affinity avidin-biotin interaction.[1][3] This guide provides a comprehensive overview of this compound, its properties, and its application in the surface functionalization of nanoparticles for advanced therapeutic and diagnostic purposes.

The DSPE portion of the molecule readily intercalates into the lipid bilayer of liposomes or adsorbs onto the surface of polymeric nanoparticles, anchoring the entire conjugate to the nanoparticle surface. The PEG spacer extends outwards from the nanoparticle, creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES). The terminal biotin group serves as a highly specific binding site for avidin or its bacterial analog, streptavidin, which possess an extraordinarily high affinity for biotin (Kd ≈ 10⁻¹⁵ M). This robust and specific interaction is widely exploited to attach biotinylated targeting ligands, such as antibodies, peptides, or aptamers, to the nanoparticle surface, thereby enabling active targeting to specific cells or tissues.

Physicochemical Properties of this compound Conjugates

The properties of this compound can vary depending on the length of the PEG spacer. Below is a summary of key quantitative data for commonly used DSPE-PEG-Biotin variants.

| Property | DSPE-PEG(2000)-Biotin | DSPE-PEG8-Biotin | This compound (without PEG) |

| Molecular Weight | ~2900 Da (average MW due to polydispersity of PEG) | 1386.84 g/mol | 974.4 g/mol |

| Formula | C142H280N5O56PS (average) | C68H132N5O19PS | C51H96N3O10PS |

| Purity | >90% to >99% | >99% (TLC) | 98% |

| Solubility | Soluble in chloroform, ethanol, DMF, and DMSO. | Soluble in chloroform, methylene chloride, DMF, and DMSO. | Soluble in chloroform. |

| Storage Conditions | -20°C | -20°C | -20°C |

| Critical Micelle Concentration (CMC) | Approximately 1 x 10⁻⁶ M for DSPE-PEG(2000) | Not specified | Not applicable |

Experimental Protocols

Nanoparticle Formulation and Surface Modification with this compound

This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method, followed by extrusion.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Chloroform

-

Hydration buffer (e.g., PBS, HBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG(2000)-Biotin).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove any un-encapsulated material or free DSPE-PEG-Biotin by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

-

Characterization of Biotinylated Nanoparticles

1. Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the particle size distribution and surface charge using a DLS instrument. Biotinylated chitosan nanoparticles have been reported with an average diameter of 296.8 nm and a polydispersity index of 0.155.

2. Biotin Quantification:

-

Method: Fluorescence-based biotin quantitation kit (e.g., using avidin- or streptavidin-conjugated fluorescent probes).

-

Procedure:

-

Prepare a standard curve using a known concentration of free biotin.

-

Incubate the biotinylated nanoparticles with the fluorescently labeled avidin/streptavidin.

-

Measure the fluorescence intensity and calculate the amount of biotin on the nanoparticle surface by comparing it to the standard curve. The conjugation densities of biotin on the surface of biotinylated chitosan nanoparticles were determined to be 2.2 biotin molecules per chitosan molecule.

-

3. Confirmation of Surface Modification:

-

Method: X-ray Photoelectron Spectroscopy (XPS) or Fourier Transform Infrared Spectroscopy (FTIR).

-

Procedure:

-

XPS: Analyze the elemental composition of the nanoparticle surface. The presence of nitrogen and sulfur peaks can confirm the presence of biotinylated chitosan on the surface of PLGA nanospheres.

-

FTIR: Analyze the vibrational modes of the molecules on the nanoparticle surface. The appearance of characteristic amide bond peaks can confirm the conjugation of biotin.

-

Visualizations

Structure of DSPE-PEG-Biotin

Caption: Molecular structure of DSPE-PEG-Biotin.

Nanoparticle Surface Modification Workflow

Caption: Workflow for nanoparticle surface functionalization.

Avidin-Biotin Mediated Targeting

The avidin-biotin system is a cornerstone of targeted drug delivery strategies. The extremely high affinity between biotin and avidin (or streptavidin) allows for a "pre-targeting" approach. In this strategy, a biotinylated antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a nanoparticle carrying the therapeutic agent and surface-functionalized with avidin or streptavidin is administered. This nanoparticle will then bind to the pre-localized biotinylated antibody, concentrating the therapeutic effect at the desired location while minimizing systemic toxicity.

References

An In-depth Technical Guide to the DSPE-Biotin Streptavidin Interaction: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-biotin (DSPE-Biotin) and streptavidin. This powerful molecular recognition system is a cornerstone of bioconjugation and targeted drug delivery, enabling the precise assembly of complex nanoscale architectures. This document details the structural basis of this high-affinity interaction, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant workflows and pathways.

The Core Interaction: Biotin and Streptavidin

The interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent biological interactions.[1] This remarkable affinity forms the basis of numerous applications in biotechnology and medicine.

Structural Basis of the High-Affinity Interaction

Streptavidin is a homotetrameric protein, with a total molecular weight of approximately 53 kDa.[1][2] Each of the four identical subunits is composed of an eight-stranded anti-parallel β-barrel.[1][3] At one end of each β-barrel lies a deep binding pocket that specifically accommodates one molecule of biotin.

The extraordinarily high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ M), is a result of a combination of factors:

-

Hydrogen Bonds: A network of hydrogen bonds forms between the ureido ring of biotin and several amino acid residues within the binding pocket, including asparagine, serine, and tyrosine.

-

Van der Waals Interactions: The aliphatic side chain of biotin fits snugly into the hydrophobic pocket, maximizing van der Waals contacts.

-

Loop Closure: A flexible loop (residues 45-52) on the surface of streptavidin closes over the bound biotin molecule, effectively burying it and contributing significantly to the stability of the complex.

-

Subunit Cooperativity: Each subunit of the streptavidin tetramer contributes to the binding site of its neighbor, with a conserved tryptophan residue (Trp120) from an adjacent subunit playing a crucial role in stabilizing the bound biotin.

The Protein Data Bank (PDB) contains numerous crystal structures of streptavidin in both its apo (unbound) and biotin-bound forms. Key examples include PDB IDs: 1SWA (apo-streptavidin), 6J6J, and 6M9B (biotin-bound streptavidin).

DSPE-PEG-Biotin: A Functionalized Lipid for Nanoparticle Assembly

DSPE-PEG-Biotin is a functionalized phospholipid that serves as a critical component in the construction of targeted drug delivery systems. It consists of three key moieties:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that readily incorporates into lipid bilayers of liposomes or forms the hydrophobic core of micelles.

-

PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer that forms a "stealth" layer on the surface of nanoparticles. This PEG shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.

-

Biotin: The functional headgroup that is exposed on the surface of the nanoparticle, available for specific binding to streptavidin.

The amphiphilic nature of DSPE-PEG-Biotin allows it to self-assemble in aqueous solutions, forming micelles or incorporating into the lipid bilayer of liposomes.

Quantitative Data Summary

The binding interaction between biotin and streptavidin has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Kinetics of the Biotin-Streptavidin Interaction

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | ≈10⁻¹⁴ M | Various | |

| Association Rate Constant (kon) | 1.3 x 10⁷ - 5.5 x 10⁸ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ | Photobleaching-based method |

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction at 25°C

| Parameter | Value | Method | Reference |

| Stoichiometry (n) | 0.98 | Isothermal Titration Calorimetry (ITC) | |

| Enthalpy Change (ΔH) | - | Isothermal Titration Calorimetry (ITC) | |

| Entropy Change (ΔS) | - | Isothermal Titration Calorimetry (ITC) | |

| Gibbs Free Energy Change (ΔG) | Negative at all tested temperatures | Isothermal Titration Calorimetry (ITC) | |

| Heat Capacity Change (ΔCp) | ~ -459.9 cal/mol·K | Isothermal Titration Calorimetry (ITC) |

Note: The binding is entropically favorable at lower temperatures and enthalpically driven at higher temperatures.

Experimental Protocols

Preparation of DSPE-PEG-Biotin-Containing Liposomes

This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method.

Materials:

-

Primary phospholipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin in chloroform in a round-bottom flask at the desired molar ratio. A typical ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Biotin).

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.

-

-

Size Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove any unencapsulated drug by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the use of SPR to measure the binding kinetics of biotinylated liposomes to an immobilized streptavidin surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip (SA chip)

-

Biotinylated liposomes (prepared as in 4.1)

-

Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 50 mM NaOH)

Procedure:

-

System Preparation:

-

Equilibrate the SPR system with running buffer until a stable baseline is achieved.

-

-

Ligand Immobilization (Streptavidin):

-

The streptavidin is pre-immobilized on the SA sensor chip.

-

-

Analyte Injection (Biotinylated Liposomes):

-

Inject a series of dilutions of the biotinylated liposomes over the sensor chip surface at a constant flow rate.

-

Monitor the association phase in real-time as an increase in the response units (RU).

-

-

Dissociation Phase:

-

After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the liposomes from the streptavidin surface.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound liposomes and prepare the surface for the next injection cycle. Note: Due to the high affinity of the biotin-streptavidin interaction, complete regeneration may be challenging.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

This protocol describes the use of ITC to determine the thermodynamic parameters of the biotin-streptavidin interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Streptavidin solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin solution in the same buffer

-

Degassing station

Procedure:

-

Sample Preparation:

-

Prepare a solution of streptavidin (e.g., 40 µM) and a solution of biotin (e.g., 750 µM) in the same buffer batch.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Load the streptavidin solution into the sample cell and the biotin solution into the injection syringe.

-

Perform a series of small, sequential injections (e.g., 5 µL) of the biotin solution into the streptavidin solution while stirring.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.

-

Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the this compound streptavidin interaction.

Caption: Workflow for the preparation of biotinylated liposomes and their subsequent targeting.

References

DSPE-Biotin in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) has emerged as a critical component in the design of advanced drug delivery systems. This lipid-based conjugate offers a powerful strategy for targeted drug delivery, leveraging the high-affinity interaction between biotin and its receptors, which are often overexpressed on the surface of cancer cells. This technical guide provides a comprehensive overview of the applications of this compound in drug delivery, focusing on its role in the formulation of liposomes and nanoparticles, mechanisms of cellular uptake, and key experimental protocols for its characterization and evaluation.

The Core Principles of this compound in Targeted Drug Delivery

This compound is an amphiphilic molecule composed of a phospholipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a biotin moiety. The DSPE portion serves as a lipid anchor, allowing for its stable incorporation into the lipid bilayer of liposomes and the surface of other nanoparticles.[1] The PEG spacer provides a "stealth" characteristic, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.[2]

The key to its targeting capability lies in the biotin group. Biotin, also known as vitamin B7, exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3] This interaction can be exploited in a pre-targeting strategy where a biotinylated delivery system is administered, followed by an avidin- or streptavidin-conjugated therapeutic or imaging agent.

More directly, the biotin moiety on the surface of nanoparticles can bind to the Sodium-Dependent Multivitamin Transporter (SMVT), a protein responsible for the cellular uptake of biotin.[4][5] Many types of cancer cells overexpress SMVT to meet their increased metabolic demands, making it an attractive target for selective drug delivery.

Applications in Drug Delivery Systems

This compound is a versatile tool for functionalizing a variety of nanocarriers, including:

-

Liposomes: These are spherical vesicles composed of a lipid bilayer. This compound is readily incorporated into the liposomal membrane during formulation, presenting the biotin ligand on the outer surface for targeted delivery. Biotinylated liposomes have been extensively investigated for the targeted delivery of chemotherapeutic agents like doxorubicin and paclitaxel to tumor sites.

-

Polymeric Nanoparticles: this compound can be used to surface-modify pre-formed polymeric nanoparticles or incorporated during the self-assembly process of amphiphilic block copolymers. This imparts targeting capabilities to a wide range of nanoparticle platforms.

-

Micelles: These are self-assembled nanostructures formed by amphiphilic molecules in an aqueous solution. This compound can be a component of these micelles, creating targeted vehicles for hydrophobic drugs.

Quantitative Data on this compound Formulations

The physicochemical properties of this compound functionalized nanoparticles are critical for their in vivo performance. The following tables summarize representative quantitative data from various studies.

| Formulation Components (Molar Ratio) | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| HSPC:Chol:DSPE-PEG-Biotin (55:40:5) | Doxorubicin | 110 ± 5 | -15.2 ± 2.1 | ~2 | >90 | |

| SPC:GDO:DSPE-PEG-Biotin | Paclitaxel | ~70 | Not Reported | Not Reported | Not Reported | |

| DSPE-PEG-C60:DOX (10:1 w/w) | Doxorubicin | 211 | Not Reported | Not Reported | Not Reported | |

| PEG(5000)-DSPE | Paclitaxel | Not Reported | Not Reported | Not Reported | 95 |

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, SPC: Soy Phosphatidylcholine, GDO: Glycerol Dioleate, DOX: Doxorubicin, PTX: Paclitaxel

| Nanoparticle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000/Soluplus (1/1 w/w) | 116.6 | 0.112 | -13.7 | |

| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | |

| Control Liposomes | 318.7 | 0.3 | -45.8 | |

| Drug-encapsulated Liposomes | 237.4 | 0.3 | -41.3 |

Signaling Pathways and Experimental Workflows

Biotin-Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of biotin-targeted nanoparticles is through receptor-mediated endocytosis, primarily involving the Sodium-Dependent Multivitamin Transporter (SMVT). Upon binding of the biotinylated nanoparticle to the SMVT, the receptor-ligand complex is internalized into the cell.

Experimental Workflow: Preparation and Characterization of this compound Liposomes

This workflow outlines the key steps in preparing and characterizing this compound liposomes for drug delivery applications.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound functionalized liposomes encapsulating a hydrophobic drug.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

-

Cholesterol

-

DSPE-PEG(2000)-Biotin

-

Hydrophobic drug (e.g., Paclitaxel)

-

Chloroform and Methanol (or other suitable organic solvent mixture)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Lipid Dissolution: In a round-bottom flask, dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Biotin 55:40:5) and the hydrophobic drug in a sufficient volume of an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.

-

Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the aqueous buffer (e.g., PBS pH 7.4) to the flask. The volume will depend on the desired final lipid concentration. Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion. For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis against a large volume of the hydration buffer, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of drug successfully entrapped within the nanoparticles.

Procedure:

-

Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation using one of the following methods:

-

Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against a large volume of buffer. The free drug will diffuse out of the bag, while the liposomes remain inside.

-

Ultracentrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the free drug.

-

Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

-

-

Quantification of Total and Free Drug:

-